Chiral Purity Advantage: (R)-Enantiomer vs. (S)-Enantiomer for Asymmetric Synthesis
The (R)-enantiomer (CAS 199336-83-9) is differentiated from the (S)-enantiomer (CAS 147081-59-2) by its stereochemical configuration at the pyrrolidine 3-position, a feature critical for stereospecific biological interactions [1]. While both are commercially available, the (R)-form is explicitly specified for targets requiring this absolute configuration, as the (S)-enantiomer would produce a different stereochemical outcome, potentially leading to inactive or toxic compounds . The (R)-enantiomer is supplied with a minimum purity of 98% by GC, as documented by multiple vendors, ensuring high enantiomeric excess for downstream applications .
| Evidence Dimension | Chiral Configuration and Purity |
|---|---|
| Target Compound Data | (R)-enantiomer, 98% min. purity (GC) |
| Comparator Or Baseline | (S)-enantiomer (CAS 147081-59-2), 97% min. purity (GC) |
| Quantified Difference | 1% higher minimum purity specification; opposite stereochemical outcome |
| Conditions | Commercial supplier specifications; stereochemistry fixed at C3 position |
Why This Matters
For stereospecific drug design, using the incorrect enantiomer can result in therapeutic failure or unexpected toxicity, making enantiopure procurement essential.
- [1] PubChem. (2025). tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. CID 71575052. View Source
